molecular formula C14H8N2O8 B12721644 5,5'-Dinitrosalicil CAS No. 528-10-9

5,5'-Dinitrosalicil

Cat. No.: B12721644
CAS No.: 528-10-9
M. Wt: 332.22 g/mol
InChI Key: MLHGVVVOOIXMQL-UHFFFAOYSA-N
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Description

Historical Trajectory of 3,5-Dinitrosalicylic Acid in Chemical Sciences

The journey of 3,5-Dinitrosalicylic acid in science began with its synthesis from salicylic (B10762653) acid through a nitration process. wikipedia.org Its most notable entry into the annals of chemical analysis was marked by the work of James B. Sumner. In 1921, Sumner introduced DNSA as a reagent for the estimation of reducing sugars in urine, a significant advancement for clinical and biological chemistry at the time. wikipedia.org

The core of Sumner's method is the chemical reaction between DNSA and a reducing sugar in an alkaline solution. Under heating, the dinitrosalicylic acid is reduced by the sugar's free carbonyl group (aldehyde or ketone). This reaction results in the formation of 3-amino-5-nitrosalicylic acid, a compound that exhibits a distinct reddish-brown color and strongly absorbs light at a wavelength of approximately 540 nm. wikipedia.org The intensity of the color produced is directly proportional to the concentration of the reducing sugar present, allowing for quantitative measurement using spectrophotometry.

This method, often referred to as the DNS or DNSA method, gained widespread adoption due to its simplicity and effectiveness. For decades, it was a standard procedure for quantifying carbohydrate levels in various biological samples, including blood. wikipedia.orgchemicalbook.com Although enzymatic methods are now often preferred for their higher specificity, the foundational role of DNSA in establishing routine quantitative analysis of reducing sugars is a critical part of its historical legacy. wikipedia.org

Contemporary Significance of 3,5-Dinitrosalicylic Acid in Analytical and Synthetic Chemistry

The relevance of 3,5-Dinitrosalicylic acid persists in modern research, primarily in analytical chemistry, but also as a useful reagent in organic synthesis.

In Analytical Chemistry:

The most prominent contemporary application of DNSA remains the colorimetric determination of reducing sugars. chemicalbook.com The DNS assay is extensively used in biochemistry and biotechnology for:

Enzyme Activity Assays: It is a key method for analyzing the activity of various glycoside hydrolases (glycosidases), such as alpha-amylase and xylanase. wikipedia.orgfishersci.be The assay measures the amount of reducing sugar released from a polysaccharide substrate by the enzyme's action, thereby quantifying its catalytic activity. fishersci.beresearchgate.net

Bioprocess Monitoring: In fields like biofuel research, DNSA is used to monitor the enzymatic degradation of lignocellulosic biomass by measuring the liberation of fermentable reducing sugars. srce.hr

Despite its utility, researchers have noted that the DNS method can be influenced by various factors. The presence of certain amino acids, aldehydes, and salts can interfere with the reaction, potentially affecting the accuracy of the results. srce.hr Consequently, significant research has been dedicated to standardizing and optimizing the DNS assay protocols to mitigate these interferences. researchgate.netsrce.hr

In Synthetic Chemistry:

Beyond its analytical use, 3,5-Dinitrosalicylic acid serves as a reagent and building block in organic synthesis. It has been employed in:

The preparation of oxazolines from amino alcohols. sigmaaldrich.com

The spectrophotometric determination of certain pharmaceuticals, such as ampicillin. sigmaaldrich.com

Acting as an intermediate in the synthesis of various organic chemicals, including dyes and other specialized compounds. chemicalbook.com

The reactivity of its nitro and carboxylic acid groups allows it to be a versatile starting material for creating more complex molecules. nih.govchemicalbook.com

Data Tables

Table 1: Properties of 3,5-Dinitrosalicylic Acid

PropertyValue
IUPAC Name2-Hydroxy-3,5-dinitrobenzoic acid
Chemical FormulaC₇H₄N₂O₇
Molar Mass228.12 g/mol
AppearanceYellow needles or plates
Melting Point168-172 °C
CAS Number609-99-4

Source: wikipedia.orgnih.govsigmaaldrich.com

Table 2: Key Analytical Reaction of 3,5-Dinitrosalicylic Acid

ReactantsConditionsProductAnalytical Signal
3,5-Dinitrosalicylic Acid + Reducing SugarAlkaline Solution, Heat3-Amino-5-nitrosalicylic acidStrong absorbance at 540 nm

Source: wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

528-10-9

Molecular Formula

C14H8N2O8

Molecular Weight

332.22 g/mol

IUPAC Name

1,2-bis(2-hydroxy-5-nitrophenyl)ethane-1,2-dione

InChI

InChI=1S/C14H8N2O8/c17-11-3-1-7(15(21)22)5-9(11)13(19)14(20)10-6-8(16(23)24)2-4-12(10)18/h1-6,17-18H

InChI Key

MLHGVVVOOIXMQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O)O

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations of 3,5 Dinitrosalicylic Acid

Preparative Routes for 3,5-Dinitrosalicylic Acid

Nitration of Salicylic (B10762653) Acid: Reaction Pathways and Optimization

The primary route for the synthesis of 3,5-Dinitrosalicylic Acid (DNSA) is the direct nitration of salicylic acid. wikipedia.org This electrophilic aromatic substitution reaction involves the introduction of two nitro groups onto the salicylic acid backbone. The reaction is typically carried out using a nitrating mixture, which is a combination of concentrated nitric acid and concentrated sulfuric acid. chemicalbook.com

The reaction pathway begins with the protonation of nitric acid by the stronger sulfuric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺). youtube.com The salicylic acid, activated by the hydroxyl (-OH) and carboxyl (-COOH) groups, then undergoes electrophilic attack by the nitronium ion. The hydroxyl group is an ortho-, para-director, while the carboxyl group is a meta-director. The strong directing effect of the hydroxyl group, coupled with the deactivating nature of the carboxyl group, favors the substitution at positions 3 and 5, relative to the hydroxyl group.

Optimization of this synthesis is crucial to maximize the yield of the desired 3,5-dinitrosalicylic acid and minimize the formation of by-products, such as 3-nitrosalicylic acid and 5-nitrosalicylic acid. youtube.com Key parameters that require careful control include reaction temperature, addition rate of reactants, and stirring. youtube.com The nitration of salicylic acid is a highly exothermic reaction; therefore, maintaining a low temperature, often through the use of an ice-water bath, is critical to prevent unwanted side reactions and ensure safety. chemicalbook.comyoutube.com A slow, controlled addition of the nitrating agents with vigorous stirring helps to maintain a homogenous reaction mixture and dissipate heat effectively. chemicalbook.comyoutube.com One documented procedure involves immersing salicylic acid in concentrated sulfuric acid, followed by the dropwise addition of concentrated nitric acid while keeping the temperature between 20-40°C, resulting in a yield of 84%. chemicalbook.com Alternative nitrating agents, such as a mixture of potassium nitrate (B79036) and sulfuric acid, have also been employed. sciencemadness.org However, direct nitration can be challenging due to potential decarboxylation at elevated temperatures. sciencemadness.org

Table 1: Representative Reaction Conditions for the Nitration of Salicylic Acid

Starting Material Nitrating Agent Temperature Control Yield Reference
Salicylic Acid Conc. Nitric Acid / Conc. Sulfuric Acid 20-40°C (Ice-water bath) 84% chemicalbook.com
Salicylic Acid Conc. Nitric Acid / Conc. Sulfuric Acid Must not rise above 15°C ~27% youtube.com
Salicylic Acid Potassium Nitrate / Conc. Sulfuric Acid Ice bath Not specified sciencemadness.org

Purification Techniques for Synthesized 3,5-Dinitrosalicylic Acid

Following the synthesis, the crude 3,5-dinitrosalicylic acid product is typically a solid precipitate that needs to be purified to remove unreacted starting materials, by-products, and residual acids. The most common and effective method for purification is recrystallization. youtube.comsciencemadness.org

The process generally involves quenching the reaction mixture in a large volume of ice-water, which causes the crude product to precipitate out of the solution. chemicalbook.comyoutube.com This solid is then collected by filtration and washed with water to remove the majority of the acid. chemicalbook.comyoutube.com Recrystallization is then performed, often using hot water as the solvent. youtube.com 3,5-Dinitrosalicylic acid is more soluble in hot water than in cold water, while the mononitrated by-products may exhibit different solubility characteristics. youtube.com Upon cooling the hot, saturated solution, purified 3,5-dinitrosalicylic acid crystallizes, often as pale yellow, needle-shaped crystals, which can then be isolated by filtration. youtube.comtmmedia.in Repeating the recrystallization process can further enhance the purity of the final product. youtube.com The melting point of the purified product, which is typically in the range of 168-172 °C, serves as a good indicator of its purity. tmmedia.insigmaaldrich.com

Derivatization Strategies and Functionalization of 3,5-Dinitrosalicylic Acid

Synthesis of Alkyl and Aryl Esters of 3,5-Dinitrosalicylic Acid (e.g., Methyl 3,5-Dinitrosalicylate as Glycosyl Donors)

The carboxylic acid group of 3,5-dinitrosalicylic acid can be readily esterified to produce alkyl and aryl esters. A notable example is Methyl 3,5-dinitrosalicylate. This ester can be synthesized through the nitration of methyl salicylate (B1505791) using a mixture of concentrated nitric and sulfuric acids. An alternative approach involves the direct esterification of 3,5-dinitrosalicylic acid with an alcohol, such as methanol, in the presence of an acid catalyst. cdnsciencepub.com

Methyl 3,5-dinitrosalicylate, often abbreviated as DISAL, has emerged as a significant tool in synthetic organic chemistry, particularly as a glycosyl donor. nih.govnih.gov DISAL glycosyl donors are valued for their stability and are used in the synthesis of complex oligosaccharides and glycosylated natural products. nih.govrsc.orgpsu.edu The glycosylation reaction typically involves the activation of the DISAL donor, often under neutral or mildly acidic conditions, to facilitate the formation of a glycosidic bond with a glycosyl acceptor (an alcohol). nih.govnih.gov These reactions can be promoted by Lewis acids or even by high-temperature conditions using microwave heating. nih.gov The dinitro-substituted salicylate serves as a good anomeric leaving group, enabling efficient glycosylation. nih.gov This methodology has been successfully applied in the synthesis of various biologically relevant molecules, including starch-related hexasaccharides and glycosylated phenazine (B1670421) natural products. nih.govrsc.orgpsu.edu

Table 2: Applications of Methyl 3,5-Dinitrosalicylate (DISAL) in Glycosylation

Application Glycosyl Donor Conditions Outcome Reference
Oligosaccharide Synthesis DISAL High-temperature, microwave heating Fast glycosylations in the absence of strong Lewis acids nih.gov
Hexasaccharide Synthesis DISAL disaccharide donors Mildly acidic or neutral conditions α-selective glycosylations, compatible with Trt protecting groups nih.gov
Glycosylated Phenazines DISAL glycosyl donors Mild conditions (e.g., LiClO₄ in nitromethane) Efficient synthesis of glycosylated analogs for biological screening rsc.orgpsu.edu

Formation of Nitrogen-Containing Heterocycles (e.g., Oxazolines) from 3,5-Dinitrosalicylic Acid Precursors

3,5-Dinitrosalicylic acid also serves as a valuable reagent for the synthesis of nitrogen-containing heterocyclic compounds. Specifically, it has been utilized in the preparation of oxazolines from amino alcohols. sigmaaldrich.comidealmedical.co.zaottokemi.comchemicalbook.com Oxazolines are five-membered heterocyclic rings containing one nitrogen and one oxygen atom. This transformation leverages the reactivity of the carboxylic acid group of DNSA. The reaction with an amino alcohol likely proceeds through an initial esterification or amidation, followed by a cyclization-dehydration step to form the oxazoline (B21484) ring. The specific conditions and mechanisms for this transformation are an area of interest in synthetic methodology.

Furthermore, derivatives of 3,5-dinitrosalicylic acid, such as its hydrazide, can be used to synthesize more complex heterocyclic systems. For instance, 3,5-dinitrosalicylic acid hydrazide reacts with 5-nitrofurfural derivatives to form 3,5-dinitrosalicylic acid, 5-nitrofurfurylidene hydrazide, a compound containing a furan (B31954) ring linked to a hydrazone moiety. google.com This highlights the versatility of DNSA and its derivatives as precursors in the construction of diverse heterocyclic structures. google.com

Elucidation of Molecular Structure and Intermolecular Interactions in 3,5 Dinitrosalicylic Acid Systems

Advanced Spectroscopic Characterization Techniques

A suite of advanced spectroscopic methods provides a comprehensive understanding of the molecular framework of 3,5-Dinitrosalicylic acid, from the identification of its functional groups to the mapping of its electronic landscape.

Vibrational Spectroscopy for Functional Group Identification (Infrared Spectroscopy)

Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups present in the 3,5-Dinitrosalicylic acid molecule. The IR spectrum of DNSA exhibits a number of characteristic absorption bands that correspond to specific vibrational modes of its constituent bonds.

Key vibrational frequencies observed in the IR spectrum of 3,5-Dinitrosalicylic acid include:

A prominent peak corresponding to the O-H stretching vibration of the carboxylic acid group, typically observed in the range of 3260 cm⁻¹. chemrj.org

The C=O stretching vibration of the carboxylic acid group gives rise to a strong absorption band around 1704 cm⁻¹. inoe.ro

Asymmetric and symmetric stretching vibrations of the NO₂ groups are confirmed by peaks appearing around 1345 cm⁻¹ and in the 1413-1441 cm⁻¹ region. inoe.ro

The stretching vibration of the N-O bond is indicated by a band around 2104 cm⁻¹. chemrj.org

Aromatic C-H bending vibrations are observed in the range of 1159 cm⁻¹ and out-of-plane bending occurs around 717 cm⁻¹. inoe.ro

The interaction between the C-O stretching and in-plane C-O-H bending of the carboxylic acid results in bands appearing between 1375-1382 cm⁻¹. scielo.br

These vibrational signatures provide definitive evidence for the presence of hydroxyl, carboxyl, and nitro functional groups, confirming the fundamental structure of the molecule. chemrj.orginoe.roscielo.br

Nuclear Magnetic Resonance Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the 3,5-Dinitrosalicylic acid molecule.

In the ¹H NMR spectrum of DNSA, distinct signals corresponding to the different types of protons are observed:

A singlet signal appearing at a chemical shift (δ) of approximately 11.24 ppm is assigned to the acidic proton of the carboxylic acid group (O-H). chemrj.org

A multiplet signal in the range of 7 to 8 ppm is attributed to the protons attached to the aromatic ring. chemrj.org

The ¹³C NMR spectrum provides complementary information about the carbon skeleton of the molecule. Theoretical calculations and experimental data confirm the chemical shifts of all carbon atoms in the aromatic ring and the carboxylic acid group, which are in good agreement. researchgate.netnih.gov

Proton (¹H) Environment Chemical Shift (ppm)
Carboxylic Acid (O-H)~11.24 (singlet)
Aromatic (Ar-H)7-8 (multiplet)

Table 1: Proton NMR chemical shifts for 3,5-Dinitrosalicylic acid. chemrj.org

Electronic Absorption Spectroscopy for Conjugation and Electronic Transitions (UV-Vis Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions and conjugation within the 3,5-Dinitrosalicylic acid molecule. The presence of the aromatic ring, carboxylic acid, and nitro groups creates a conjugated system that absorbs light in the UV-Vis region.

The UV-Vis spectrum of 3,5-Dinitrosalicylic acid typically shows an absorption band centered around 279 nm. chemrj.org This absorption is assigned to a π-π* intraligand charge transfer (ILCT) transition, which is characteristic of the conjugated system of the molecule. chemrj.org In some solvents, such as ethanol, the absorption maximum can be observed at different wavelengths. researchgate.net The lower cutoff wavelength for DNSA has been reported to be around 299 nm, indicating its transparency in a significant portion of the visible spectrum. inoe.ro This property makes it a candidate for certain optoelectronic applications. inoe.ro

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is a critical technique for confirming the molecular mass of 3,5-Dinitrosalicylic acid and for analyzing its fragmentation patterns. The molecular weight of 3,5-Dinitrosalicylic acid is 228.12 g/mol . nih.gov

In Electrospray Ionization Mass Spectrometry (ESI-MS), the ligand often shows a molecular ion peak at m/z 284.2, which corresponds to the [L+H]⁺ peak, confirming the molecular weight. chemrj.org Under negative ionization mode, the precursor ion is observed at m/z 227, corresponding to the deprotonated molecule [M-H]⁻. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) analysis reveals characteristic top peaks at m/z 210 and 228. nih.gov Collision-induced dissociation (CID) of the deprotonated molecular ion produces major product ions with m/z values of 182, 183, 226, and 327. researchgate.net The fragment at m/z 182, often the most intense, arises from the cleavage of the bond between the salicylic (B10762653) and carbonyl moieties. researchgate.net The fragment at m/z 226 is formed by the cleavage of the hydrazine (B178648) bond in derivatives. researchgate.net

Crystallographic Studies and Solid-State Structural Analysis

Crystallographic studies, particularly X-ray diffraction, provide precise information about the three-dimensional arrangement of atoms in the solid state, revealing details about bond lengths, bond angles, and intermolecular interactions.

X-ray Diffraction Analysis of 3,5-Dinitrosalicylic Acid Single Crystals

Single-crystal X-ray diffraction analysis has been instrumental in determining the crystal structure of 3,5-Dinitrosalicylic acid and its various derivatives and adducts. nih.govresearchgate.netqut.edu.au These studies have shown that 3,5-Dinitrosalicylic acid can crystallize in different forms, often as a monohydrate. researchgate.net

For instance, co-crystallization of levetiracetam (B1674943) and 3,5-dinitrosalicylic acid results in a 1:1 stoichiometric co-crystal that crystallizes in the monoclinic system with the space group P2₁. cambridge.org The unit cell parameters for this co-crystal were determined to be a = 9.7709(3) Å, b = 6.2202(2) Å, c = 14.7280(4) Å, and β = 96.0340(10)°. cambridge.org In another example, a complex with 2-aminothiazole (B372263) crystallizes in a monoclinic structure. inoe.ro

Investigations into Intramolecular Hydrogen Bonding (e.g., Resonance-Assisted Hydrogen Bonds)

A prominent feature of the 3,5-dinitrosalicylic acid molecule and its deprotonated forms is a strong intramolecular hydrogen bond. uq.edu.auresearchgate.net This bond forms between the adjacent carboxylic/carboxylate group and the hydroxyl/oxo group. iucr.orgiucr.org This type of hydrogen bond is categorized as a resonance-assisted hydrogen bond (RAHB), which tends to be stronger than a typical hydrogen bond. researchgate.netiucr.org In a RAHB, electron delocalization within a six-membered ring, involving the hydrogen bond, enhances its strength. iucr.org The O(hydroxyl)···O(carboxyl) distance can be as short as 2.41 Å in some of its compounds. iucr.org

Characterization of Intermolecular Interactions and Crystal Packing Motifs

In its hydrated form, 3,5-dinitrosalicylic acid monohydrate, the molecule is essentially planar and engages in a strong hydrogen-bonding network. uq.edu.au This network involves the carboxylic, nitro, and phenolic oxygens, as well as the lattice water molecule. uq.edu.au When DNSA forms proton-transfer compounds with amines, the protonated amino group of the base hydrogen bonds with the carboxylate, phenate, and nitro oxygen acceptors of the DNSA anion. publish.csiro.auqut.edu.au These interactions can lead to the formation of simple linear associations or more complex network polymers, depending on the nature of the amine. researchgate.netpublish.csiro.au

For instance, in cocrystals with levetiracetam, hydrogen bonds are the main interactions, forming a heterodimeric structure. cambridge.org In proton-transfer compounds with various anilines, the primary associative modes involve N⁺-H···O(carboxyl) interactions. psu.edu Weak aromatic C-H···O interactions and π-π stacking can also play a role, particularly in compounds with polycyclic aromatic amines. qut.edu.auqut.edu.au Hirshfeld surface analysis has been employed to quantify the relative contributions of these different intermolecular contacts, with H⋯O/O⋯H and H⋯H contacts often being the most significant. iucr.orgnih.gov

The packing motifs can vary significantly. In some cases, sandwich-like arrangements are observed. iucr.org In others, layered structures or three-dimensional frameworks are formed. qut.edu.aursc.org The specific packing is influenced by the stoichiometry of the components and the presence of solvent molecules. rsc.org

Summary of Intermolecular Interactions in 3,5-Dinitrosalicylic Acid Systems
Interaction TypeParticipating GroupsStructural OutcomeExample Compounds
Intramolecular H-Bond (RAHB)-COOH and -OHPlanar conformationDNSA monohydrate, various salts uq.edu.auresearchgate.netiucr.org
Intermolecular H-Bond (N⁺-H···O)Protonated amine and DNSA anion (carboxylate, nitro, phenate)Linear chains, 2D/3D networksSalts with aliphatic and aromatic amines researchgate.netpublish.csiro.auqut.edu.aupsu.edu
Intermolecular H-Bond (O-H···O)DNSA molecules and/or waterHydrogen-bonded networksDNSA monohydrate uq.edu.au
π-π StackingAromatic rings of DNSA and/or co-formerColumnar stacksSalts with polycyclic amines qut.edu.auqut.edu.au
C-H···O InteractionsAromatic C-H and oxygen atomsFramework structuresSalts with polycyclic amines qut.edu.au

Theoretical and Computational Chemistry Approaches to 3,5-Dinitrosalicylic Acid

Theoretical and computational methods are invaluable tools for understanding the electronic structure, conformation, and interactions of 3,5-dinitrosalicylic acid at the molecular level.

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) has been widely used to study 3,5-dinitrosalicylic acid and its derivatives. DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-31G(d), 6-31+G(d,p)), have been performed to optimize the molecular geometry and to calculate spectroscopic properties. science.govscielo.brgrowingscience.comresearchgate.net These studies have successfully reproduced experimental data, such as vibrational spectra (FT-IR and FT-Raman), and have provided detailed assignments of the fundamental vibrational modes. science.govscielo.brgrowingscience.com

DFT has also been employed to investigate charge-transfer complexes involving DNSA, such as the one with p-phenylenediamine. researchgate.net These calculations help in understanding the stability and nature of the interactions within the complex. researchgate.net Furthermore, Time-Dependent DFT (TD-DFT) calculations have been used to predict electronic transitions and to analyze UV-visible spectra. science.govgrowingscience.com Natural Bond Orbital (NBO) analysis, another tool used in conjunction with DFT, provides insights into intramolecular interactions, such as the resonance-assisted hydrogen bond. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape and dynamics of molecules like 3,5-dinitrosalicylic acid and its complexes in different environments. researchgate.netnih.gov While specific MD studies solely focused on 5,5'-Dinitrosalicil are not abundant in the provided context, the principles of MD are applicable. MD simulations can be used to study the flexibility of different parts of the molecule by analyzing dihedral angle variations over time. mdpi.com

Studies on Proton-Transfer Compounds and Molecular Assembly Systematics

The ability of 3,5-dinitrosalicylic acid to act as a proton donor makes it an excellent building block for creating proton-transfer compounds with a wide range of Lewis bases. griffith.edu.au Extensive crystallographic studies have been conducted on the 1:1 proton-transfer compounds of DNSA with various aliphatic, aromatic, and heteroaromatic amines. publish.csiro.auresearchgate.netqut.edu.aupsu.edu These studies have led to the categorization of the molecular assembly modes in these systems. publish.csiro.auqut.edu.au

Coordination Chemistry and Metal Complexation of 3,5 Dinitrosalicylic Acid

Ligand Properties and Chelation Behavior of 3,5-Dinitrosalicylic Acid

The coordination behavior of 3,5-dinitrosalicylic acid is primarily dictated by the arrangement of its functional groups, which allows for chelation, and the electronic effects of its nitro substituents.

3,5-Dinitrosalicylic acid typically acts as a bidentate ligand, coordinating to metal ions through two primary sites: the carboxyl group (-COOH) and the adjacent hydroxyl group (-OH). semanticscholar.orgjocpr.com Upon complexation, the proton from the hydroxyl group is lost, and the metal ion binds to the phenolic oxygen. chemrj.org Simultaneously, one of the oxygen atoms from the deprotonated carboxyl group coordinates with the same metal ion. This chelation results in the formation of a stable six-membered ring structure. semanticscholar.org Potentiometric studies have confirmed that the carboxylic group proton dissociates first, followed by the dissociation of the phenolic proton during complex formation. jocpr.com

While the predominant mode of coordination involves the carboxyl and hydroxyl groups, some studies have proposed alternative or additional coordination sites. For instance, one study on a Cobalt(II) complex suggested coordination through the nitrogen atom of one nitro group and the oxygen atom of the hydroxyl group. chemrj.org However, the bidentate chelation via the carboxylate and phenolate (B1203915) oxygen atoms is the most widely reported and accepted coordination mode. semanticscholar.orgjocpr.com

Synthesis and Characterization of Transition Metal Complexes with 3,5-Dinitrosalicylic Acid

A variety of transition metal complexes with 3,5-dinitrosalicylic acid have been synthesized and studied to understand their structure, bonding, and properties.

The synthesis of transition metal complexes with 3,5-dinitrosalicylic acid is generally achieved through a direct reaction between a salt of the desired divalent metal ion and the ligand in a suitable solvent, often water or an aqueous-alcoholic mixture. chemrj.orgepa.govcdnsciencepub.com A typical preparation method involves dissolving the metal salt (e.g., cobalt(II) chloride) in water and adding it to an aqueous solution of 3,5-dinitrosalicylic acid. chemrj.org The pH of the reaction mixture is carefully adjusted, typically to a range of 6.0-6.5, by the slow addition of a base like potassium hydroxide (B78521), to facilitate the deprotonation of the ligand for coordination. chemrj.org The reaction is usually carried out at room temperature with constant stirring, leading to the precipitation of the metal complex, which can then be isolated by filtration, washed, and dried. chemrj.org This general procedure has been used to prepare complexes with a range of divalent metal ions, including Co(II), Ni(II), Cu(II), Zn(II), Mn(II), Hg(II), and Cd(II). jocpr.comchemrj.orgcdnsciencepub.com

chemrj.org
CompoundFormulaColorMelting Point (°C)Molar Conductance (Ω⁻¹ cm² mol⁻¹)
3,5-DNSAC₇H₄N₂O₇Yellow17835.4
[Co(3,5-DNSA)₂]C₁₄H₆N₄O₁₄CoDark Blue>30074.2

Spectroscopic techniques are essential for confirming the coordination of 3,5-dinitrosalicylic acid to metal ions. Infrared (IR) and UV-Visible (UV-Vis) spectroscopy provide clear evidence of metal-ligand bond formation.

Infrared (IR) Spectroscopy: A key indicator of complexation is the disappearance of the broad O-H stretching vibration band of the free ligand (typically observed around 3260 cm⁻¹), which confirms that coordination occurs through the deprotonation of the hydroxyl group. chemrj.org Furthermore, the asymmetric stretching vibration of the carboxyl group (ν_as(COO⁻)) shifts to a lower wavenumber upon complexation. chemrj.org For example, in the free ligand, this band may appear around 1674 cm⁻¹, while in a Co(II) complex, it shifts to approximately 1603 cm⁻¹. chemrj.org The appearance of new, weak intensity bands in the far-infrared region, often assigned to M-O and M-N vibrations (around 694 cm⁻¹ and 752 cm⁻¹, respectively, in one Co(II) complex study), provides direct evidence of the formation of metal-ligand bonds. chemrj.org

chemrj.org
Vibrational Mode3,5-DNSA (Ligand)[Co(3,5-DNSA)₂] (Complex)Assignment
ν(O-H)3260-Disappearance indicates deprotonation of hydroxyl group
ν_as(COO⁻)16741603Shift indicates coordination of carboxylate group
ν(N-O)21042047Shift in nitro group vibration
ν(M-O)-694New band for Metal-Oxygen bond
ν(M-N)-752New band for Metal-Nitrogen bond (as suggested by source)

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectra of the metal complexes typically exhibit bands corresponding to intra-ligand transitions (π → π* and n → π*) and charge transfer transitions. chemrj.org These charge transfer bands, which involve the transfer of electrons between the metal ion and the ligand, are characteristic of coordination complex formation.

The stoichiometry and geometry of metal complexes with 3,5-dinitrosalicylic acid have been investigated using various analytical methods. Potentiometric titrations and spectrophotometric techniques like Job's method of continuous variation are commonly employed to determine the metal-to-ligand ratio. semanticscholar.orgcdnsciencepub.comsciepub.com

Studies have shown that 3,5-DNSA can form complexes with different stoichiometries. For several divalent metal ions, including Zn(II), Mn(II), Hg(II), and Cd(II), the formation of 1:1 complexes has been indicated through potentiometric studies. cdnsciencepub.com Similarly, a 1:1 molar ratio was determined for the complex of Fe(II) with 3,5-DNSA. semanticscholar.orgsciepub.com However, other studies suggest the formation of 1:2 complexes is also possible, as indicated by potentiometric data showing formation constants for both 1:1 and 1:2 species. jocpr.com For instance, a Co(II) complex has been characterized with a 1:2 metal-to-ligand ratio, formulated as [Co(3,5-DNSA)₂]. chemrj.org

Based on analytical and spectral data, a square planar geometry has been assigned to some of these complexes, such as the [Co(II)(3,5-DNSA)₂] complex. chemrj.org The stability of these transition metal complexes often follows the Irving-Williams order: Mn(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). jocpr.comcdnsciencepub.com

Stability and Thermodynamic Aspects of Metal Chelation

The stability of metal complexes formed with 3,5-dinitrosalicylic acid (DNSA) is a critical aspect of its coordination chemistry. As a ligand, DNSA possesses two primary coordination sites: the carboxyl group (-COOH) and the phenolic hydroxyl group (-OH). jocpr.com The formation of chelates with metal ions is investigated through various thermodynamic studies to quantify the stability of these complexes.

Potentiometric titration is a widely employed technique to determine the stability constants of metal complexes in solution. The Calvin-Bjerrum pH-titration technique, as modified by Irving and Rossotti, is frequently used for this purpose. jocpr.comosti.gov This method involves titrating a solution containing the ligand, the metal ion, and a strong acid with a standard solution of a strong base. By monitoring the pH changes, the proton-ligand and metal-ligand stability constants can be calculated. jocpr.com

Studies have been conducted on the binary complexes of 3,5-dinitrosalicylic acid with a range of divalent and trivalent metal ions, including Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Mn²⁺, Hg²⁺, and Y³⁺. jocpr.comosti.govcdnsciencepub.com The titrations typically indicate the formation of 1:1 and sometimes 1:2 metal-to-ligand complexes. jocpr.comresearchgate.net The protonation constants of the ligand, corresponding to the dissociation of the carboxylic proton (pK₁) and the phenolic proton (pK₂), are determined first. Subsequently, the stepwise formation constants (log K₁ and log K₂) for the metal complexes are calculated. jocpr.com

The stability constants (log K) for various metal complexes with 3,5-dinitrosalicylic acid have been determined in aqueous media under specific conditions of temperature and ionic strength. jocpr.comcdnsciencepub.comcdnsciencepub.com

Table 1: Stability Constants (log K) of Bivalent Metal Complexes with 3,5-Dinitrosalicylic Acid

Metal Ion log K₁ Experimental Conditions Reference
Mn²⁺ 2.95 35 °C, 0.1 M KNO₃ cdnsciencepub.comcdnsciencepub.com
Co²⁺ Value < Ni²⁺ 27 °C, 1N NaNO₃ jocpr.com
Ni²⁺ Value > Co²⁺ 27 °C, 1N NaNO₃ jocpr.com
Cu²⁺ Highest Value 27 °C, 1N NaNO₃ jocpr.com
Zn²⁺ 3.70 35 °C, 0.1 M KNO₃ cdnsciencepub.comcdnsciencepub.com
Cd²⁺ 2.85 35 °C, 0.1 M KNO₃ cdnsciencepub.comcdnsciencepub.com
Hg²⁺ 3.20 35 °C, 0.1 M KNO₃ cdnsciencepub.comcdnsciencepub.com

Note: Specific values for Co²⁺, Ni²⁺, and Cu²⁺ were qualitatively compared in the source. The formation of 1:1 complexes was indicated for all ions listed.

The stability of high-spin, divalent transition metal complexes frequently follows a specific trend known as the Irving-Williams series. wikipedia.org This empirical observation states that for a given ligand, the stability of the complexes increases across the first transition series, from manganese(II) to copper(II), and then decreases for zinc(II): Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). wikipedia.org

Investigations into the complexes of 3,5-dinitrosalicylic acid with first-row transition metals have confirmed that their stability constants generally adhere to the Irving-Williams order. jocpr.comcdnsciencepub.com The observed sequence of stability for DNSA complexes is typically Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺. jocpr.comcdnsciencepub.comcdnsciencepub.com

This trend can be explained by two main factors:

Ionic Radius : There is a general decrease in the ionic radius of the metal ions from Mn²⁺ to Zn²⁺, which leads to stronger electrostatic attraction with the ligand and thus more stable complexes. wikipedia.org

Ligand Field Stabilization Energy (LFSE) : The LFSE increases from Mn²⁺ (d⁵, zero LFSE in high-spin complexes) to a maximum at Ni²⁺ (d⁸), contributing to increased complex stability. The LFSE for Zn²⁺ (d¹⁰) is zero. wikipedia.org

The exceptional stability of the Cu²⁺ (d⁹) complex, which is significantly higher than that of Ni²⁺, is attributed to the Jahn-Teller effect. This effect causes a distortion in the octahedral geometry of the copper(II) complex, leading to additional stabilization. jocpr.comwikipedia.org

ΔG° = -RT ln K

where:

ΔG° is the standard free energy change

R is the universal gas constant

T is the absolute temperature in Kelvin

K is the stability constant of the complex cdnsciencepub.com

Design and Construction of Coordination Polymers and Supramolecular Frameworks

Beyond simple binary complexes, 3,5-dinitrosalicylic acid is a versatile building block for the construction of more complex, multi-dimensional structures such as coordination polymers and supramolecular frameworks. Its ability to act as a multidentate ligand, combined with its capacity for forming strong hydrogen bonds and π-π stacking interactions, allows for the creation of intricate molecular architectures.

The functional groups of DNSA—the carboxylate, the hydroxyl, and the two nitro groups—provide multiple points for interaction. In coordination polymers, the deprotonated carboxylate and hydroxyl groups can act as a bidentate chelating or bridging ligand to link metal centers. The specific coordination mode depends on the metal ion, the reaction conditions, and the presence of other co-ligands.

The topology of a coordination network describes its underlying connectivity, abstracting the chemical components (metal ions and ligands) into nodes and linkers. bbk.ac.ukmonash.edu This approach allows for the classification and comparison of complex structures. The structural diversity of networks built from 3,5-dinitrosalicylic acid arises from several factors:

Coordination Geometry of the Metal Ion : The preferred coordination number and geometry of the metal center (e.g., tetrahedral, octahedral) dictate the number of ligands that can bind and their spatial arrangement, thus defining the dimensionality of the network.

Ligand Conformation and Connectivity : DNSA can act as a node or a linker. As a chelating ligand, it might be considered part of the metal-containing node. As a bridging ligand, it acts as a linker between nodes.

Non-covalent Interactions : The extensive hydrogen bonding and π-π stacking capabilities of DNSA lead to the formation of supramolecular frameworks where the primary coordination polymer chains are further organized into higher-dimensional structures. researchgate.netmdpi.com

For example, in a supramolecular framework involving a tris-chelate metal complex, the uncoordinated functional groups (like the tetrazolyl groups in a model compound) can be involved in hydrogen bonding, leading to a 2D supramolecular framework with a specific topology, such as the (6,3)IIa type. mdpi.com In another instance, if the ligand uses both its chelating and bridging capabilities, a 2D network with a different topology, such as sql (square lattice), can be formed. mdpi.com The analysis of these networks reveals how the interplay between coordination bonds and weaker intermolecular forces dictates the final, complex architecture. bbk.ac.uk

Mechanistic Investigations of Chemical Reactivity Involving 3,5 Dinitrosalicylic Acid

Redox Chemistry of 3,5-Dinitrosalicylic Acid

Reduction Mechanism of 3,5-Dinitrosalicylic Acid to 3-Amino-5-nitrosalicylic Acid

The reduction of 3,5-dinitrosalicylic acid (DNSA) is a cornerstone of its application in biochemical assays, particularly for the quantification of reducing sugars. ontosight.ai The fundamental reaction involves the conversion of DNSA to 3-amino-5-nitrosalicylic acid (ANSA). ontosight.aireading.ac.uksigmaaldrich.com This transformation is characterized by a distinct color change from yellow to a red-brown hue, the intensity of which is directly proportional to the concentration of the reducing substance present. ontosight.aisigmaaldrich.com

Under alkaline conditions and upon heating, the nitro group at the C3 position of the benzene (B151609) ring of DNSA is selectively reduced to an amino group (–NH2), while the nitro group at the C5 position remains. reading.ac.uk The reducing agent, typically a reducing sugar, donates electrons, causing the reduction of the nitro group. nih.gov The aldehyde or ketone group in the reducing sugar is concurrently oxidized to a carboxylic acid group. researchgate.netwikipedia.org

This reaction forms the basis of the widely used DNS assay for determining the concentration of reducing sugars in a sample. ontosight.aireading.ac.uk The amount of ANSA formed is quantified spectrophotometrically, typically at a wavelength of 540 nm, to determine the initial concentration of the reducing sugar. reading.ac.ukebi.ac.uk

Kinetics of the Reduction Reaction with Various Reducing Agents

The rate of the reduction of 3,5-dinitrosalicylic acid is dependent on the nature and concentration of the reducing agent. Different reducing sugars exhibit varying efficiencies in reducing DNSA, leading to differences in the intensity of the color produced. researchgate.netscribd.com This suggests that the kinetics of the reaction are influenced by the specific structure and reactivity of the reducing sugar.

For instance, studies have shown that equimolar concentrations of different monosaccharides and disaccharides can result in different amounts of color formation, indicating that the reaction is not strictly stoichiometric with all sugars. researchgate.netresearchgate.net The open-chain form of sugars, which contains the aldehyde or ketone group, is responsible for the reducing activity. wikipedia.org The rate and extent of the reaction are therefore influenced by the equilibrium between the cyclic and open-chain forms of the sugar in solution.

The reaction is typically carried out by heating the mixture of DNSA reagent and the sample containing the reducing sugar in a boiling water bath for a specific period, often between 5 to 15 minutes, to ensure the reaction goes to completion. reading.ac.uksrce.hr The reaction is then stopped by cooling the mixture, and the absorbance is measured. researchgate.netsrce.hr

Influence of Reaction Environment on Chemical Transformations

Impact of pH and Temperature on Reaction Rates and Product Formation

The chemical transformation of 3,5-dinitrosalicylic acid is significantly influenced by the pH and temperature of the reaction environment. The reduction of DNSA to ANSA is typically carried out under alkaline conditions, as the presence of a base like sodium hydroxide (B78521) is essential for the reducing action of sugars. reading.ac.ukresearchgate.net The pH of the reaction mixture affects the stability of the reactants and the rate of the reaction. For example, in the context of enzymatic assays, maintaining an optimal pH is crucial for both the enzyme's activity and the subsequent colorimetric reaction with DNSA. researchgate.netnih.gov Studies on the biodegradation of 3,5-DNS acid have shown that the initial pH of the medium significantly influences the degradation efficiency, with higher initial pH values (around 5.5-6.5) leading to more effective decomposition. mdpi.com

Temperature plays a critical role in the kinetics of the DNSA reduction. The reaction is typically conducted at elevated temperatures, often in a boiling water bath, to accelerate the rate of color development. reading.ac.ukresearchgate.netsrce.hr However, the stability of the colored product, 3-amino-5-nitrosalicylic acid, can be temperature-dependent, necessitating cooling of the reaction mixture to room temperature before spectrophotometric measurement to ensure accurate and reproducible results. researchgate.net The interplay between pH and temperature can create complex activity profiles, as demonstrated in enzymatic studies where the optimal temperature for an enzyme's activity can shift depending on the pH of the medium. nih.gov

Effects of Solvent and Ionic Strength

The solvent composition and ionic strength of the reaction medium can also modulate the chemical transformations of 3,5-dinitrosalicylic acid. The solubility of DNSA and the stability of the resulting colored product can be affected by the solvent. While DNSA is slightly soluble in water, its solubility increases in alkaline solutions. ontosight.ai The presence of certain salts in the reaction buffer can influence the absorbance readings in the DNS method. srce.hr

Ionic strength can impact the rate of reactions involving ionic species. dalalinstitute.com In the context of the DNS assay, where charged molecules are involved, changes in ionic strength could potentially alter the reaction kinetics. For instance, an increase in ionic strength has been observed to increase the rate of reaction between ions of the same sign, while it decreases the rate for ions of opposite signs. dalalinstitute.com The presence of specific ions can also have a direct effect; for example, some salts like calcium chloride and manganese sulfate (B86663) have been reported to increase the absorption in the DNS method, while chelating agents like EDTA may have the opposite effect. srce.hr

Identification and Mitigation of Interfering Species in Reactions

Several substances can interfere with the 3,5-dinitrosalicylic acid reaction, leading to inaccurate measurements. These interferences can arise from compounds that either react with the DNSA reagent themselves or affect the reaction between DNSA and the target reducing sugar.

One significant source of interference comes from other molecules with reactive carbonyl groups, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (5-HMF), which can be formed during the acid pretreatment of lignocellulosic biomass. nih.gov These compounds can also reduce DNSA, leading to an overestimation of the reducing sugar concentration. nih.gov

Amino acids have also been shown to interfere with the DNS assay. researchgate.netnih.gov Some amino acids, like tryptophan, cysteine, and histidine, can react with the DNS reagent, resulting in an overestimation of the sugar concentration. ebi.ac.uknih.gov Conversely, other amino acids, such as methionine, may decrease the color development. nih.gov The presence of phenol (B47542) in the DNS reagent formulation can help to mitigate the interference from certain amino acids like cysteine. ebi.ac.uknih.gov

To minimize the impact of interfering species, several strategies can be employed. These include the use of blanks to correct for background absorbance from the sample matrix and the careful preparation of calibration standards that match the composition of the samples as closely as possible. srce.hr In some cases, it may be necessary to remove interfering substances from the sample prior to analysis or to use alternative analytical methods that are less susceptible to such interferences, like high-performance liquid chromatography (HPLC). srce.hr

Analysis of Interferences from Furfural and 5-Hydroxymethylfurfural Derivatives

A significant challenge in the application of the DNS assay, particularly in the context of lignocellulosic biomass processing, is the interference from furan (B31954) derivatives such as furfural and 5-hydroxymethylfurfural (5-HMF). researchgate.netsrce.hr These compounds are common degradation products of pentose (B10789219) (like xylose) and hexose (B10828440) (like glucose) sugars, respectively, formed under the acidic and high-temperature conditions often used for biomass hydrolysis.

Furfural and 5-HMF possess active carbonyl groups that can also react with the DNS reagent, leading to its reduction and the formation of a colored product, similar to the reaction with reducing sugars. researchgate.net This results in an overestimation of the actual reducing sugar concentration. Detailed studies have demonstrated that the presence of these furan derivatives significantly impacts the accuracy of the DNS assay. For instance, research has shown that the estimation of reducing sugars can be up to 68% higher than the actual value when furans are present. researchgate.net This interference renders the DNS assay inappropriate for quantifying reducing sugars in samples containing significant amounts of furfural and 5-HMF without prior separation or implementation of corrective measures. researchgate.net

Table 1: Impact of Furfural and 5-HMF on Reducing Sugar Quantification by DNS Assay

Interfering Compound Sugar(s) Tested Observation Reference
Furfural, 5-HMF Glucose, Xylose, Arabinose Presence of active carbonyl groups in furans reacts with DNS, leading to incorrect, higher yields of reducing sugars. researchgate.net
Furans General Reducing Sugars Reducing sugar estimation was found to be 68% higher than the actual sugar concentration. researchgate.net

Strategies for Enhancing Reaction Specificity and Minimizing Side Reactions

To improve the reliability of the DNS assay, several strategies have been investigated to enhance its specificity and minimize the impact of interferences and side reactions. umd.edusrce.hr

Reagent Composition and Preparation: The composition of the DNS reagent itself is a critical factor. The reagent typically includes DNS, sodium hydroxide, and Rochelle salt (sodium potassium tartrate). researchgate.netsrce.hr Rochelle salt is added to stabilize the color of the final product. researchgate.netsrce.hr However, it can also interfere with the protective action of sodium sulfite, which is sometimes added to prevent atmospheric oxidation and absorb dissolved oxygen that can interfere with the primary reaction. umd.edugeneseo.edu One strategy involves preparing the reagent without Rochelle salt and adding it only after the initial color development is complete. researchgate.net Phenol may also be added to increase the amount of color formed, but its presence can also contribute to overestimated results. researchgate.netgeneseo.edu

Table 2: Components of DNS Reagent and Their Functions/Effects

Component Function Potential Issues/Side Reactions Reference
3,5-Dinitrosalicylic Acid (DNS) Primary oxidizing agent; reduced to colored product. Reacts non-specifically with various reducing substances. wikipedia.org
Sodium Hydroxide (NaOH) Provides the alkaline conditions necessary for the reaction. Can promote sugar degradation at high temperatures. srce.hr
Rochelle Salt (Sodium Potassium Tartrate) Stabilizes the final color. Can interfere with the protective action of sulfite, leading to sugar loss. researchgate.net
Phenol Increases the amount of color produced. Can lead to overestimation of reducing sugars. researchgate.netgeneseo.edu

Procedural Modifications: Several procedural adjustments can be made to increase accuracy:

Running Proper Blanks: Diligently preparing and measuring substrate and enzyme blanks is crucial to account for any background absorbance from the sample matrix or the reagent itself. umd.edusrce.hr

Internal Standards: The standard addition method can be employed. This involves adding a known amount of a standard sugar to the sample to quantify the response in the specific sample matrix, thereby accounting for interference effects. umd.edugeneseo.edu

Optimizing Reaction Time: Studies have shown that the reaction time for color development can be optimized. For instance, when analyzing xylan (B1165943) hydrolysis, shortening the incubation time from the conventional 5 minutes to 1.5-2 minutes can yield more accurate results by minimizing the degradation of the target sugars and the influence of side reactions. srce.hr

Chromatographic Separation: For samples with high concentrations of interfering compounds like furfural and 5-HMF, prior separation using techniques like High-Performance Liquid Chromatography (HPLC) is the most reliable approach, though it is more time-consuming and expensive than the DNS assay. srce.hr

By carefully considering the sample composition and implementing these strategies, the specificity and accuracy of the DNS assay can be significantly enhanced, making it a more reliable tool for the quantification of reducing sugars.

Advanced Analytical Methodologies and Research Applications Utilizing 3,5 Dinitrosalicylic Acid

Principles and Mechanistic Basis of the Dinitrosalicylic Acid (DNS) Assay

The DNS assay is a popular method for the estimation of reducing sugars due to its simplicity and efficiency. reading.ac.ukyoutube.com It relies on a redox reaction between 3,5-dinitrosalicylic acid and the free carbonyl group of reducing sugars. youtube.comnih.gov

The fundamental principle of the DNS assay lies in a chemical reaction where, under alkaline conditions and upon heating, 3,5-dinitrosalicylic acid is reduced to 3-amino-5-nitrosalicylic acid. wikipedia.orgyoutube.com This reduction is concurrently accompanied by the oxidation of the aldehyde or ketone functional group of the reducing sugar. youtube.comnih.gov The 3-nitro (NO2) group of DNSA is specifically reduced to an amino (NH2) group. reading.ac.uk The resulting 3-amino-5-nitrosalicylic acid is a chromogenic product that imparts a distinct color change to the solution, shifting from yellow to shades of orange and red, with the intensity of the color being directly proportional to the concentration of the reducing sugar present in the sample. reading.ac.ukyoutube.com

The colored product of the DNS reaction, 3-amino-5-nitrosalicylic acid, exhibits strong absorbance of light at a wavelength of 540 nm. wikipedia.orgmdpi.comyoutube.com This property allows for the quantitative measurement of reducing sugars using a spectrophotometer. slideshare.net By measuring the absorbance of the reacted solution at this specific wavelength, the concentration of the reducing sugar can be determined. reading.ac.ukyoutube.com This quantification is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. slideshare.net A standard curve, generated by measuring the absorbance of a series of known concentrations of a reducing sugar, is typically used to determine the concentration of an unknown sample. youtube.comslideshare.net

Methodological Refinements and Standardization in DNS Assay Protocols

To enhance the accuracy, reproducibility, and efficiency of the DNS assay, various methodological refinements and standardization procedures have been developed. researchgate.netsrce.hr These optimizations address factors such as reagent stability, reaction conditions, and the quantitative analysis process. researchgate.netsrce.hr

The composition of the DNS reagent is critical for its performance and stability. A typical formulation includes 3,5-dinitrosalicylic acid, sodium hydroxide (B78521) to provide the necessary alkaline environment, and Rochelle salt (sodium potassium tartrate) to stabilize the color of the reaction product. srce.hrgeneseo.edu Phenol (B47542) and sodium sulfite are also often included; phenol intensifies the color, while sodium sulfite prevents the reagent from being oxidized by atmospheric oxygen. srce.hryoutube.com The stability of the reagent is important for consistent results, and it is typically stored in a dark bottle to prevent photochemical degradation. researchgate.netsrce.hr The table below outlines a common composition for the DNS reagent.

ComponentFunction
3,5-Dinitrosalicylic AcidPrimary reactant, reduced by sugars
Sodium HydroxideProvides alkaline conditions for the reaction
Sodium Potassium TartrateStabilizes the final colored product
PhenolEnhances the intensity of the color
Sodium SulfiteActs as an antioxidant, improving stability

For reproducible and accurate results, the incubation time and temperature of the DNS reaction must be carefully controlled. srce.hrsrce.hr The reaction is typically carried out by heating the mixture of the sample and the DNS reagent in a boiling water bath (100°C) for a specific duration, commonly ranging from 5 to 15 minutes. reading.ac.uksrce.hrresearchgate.net Following the heating step, the samples are rapidly cooled to stop the reaction. srce.hr Inconsistent heating times or temperatures can lead to variability in the extent of the reaction and, consequently, inaccurate measurements. srce.hr The optimal incubation period should be determined to ensure the reaction proceeds to a point where a stable and measurable color is developed without degradation of the reactants or products. researchgate.net

A crucial step in the quantitative analysis of reducing sugars using the DNS assay is the creation and validation of a calibration curve. scribd.com This is achieved by preparing a series of standard solutions with known concentrations of a specific reducing sugar, such as glucose. slideshare.netscribd.com These standards are then subjected to the same DNS assay procedure as the unknown samples, and their absorbance values at 540 nm are measured. scribd.com A graph of absorbance versus concentration is plotted, which should yield a linear relationship within a certain concentration range, in accordance with the Beer-Lambert law. slideshare.netscribd.com The linearity of this curve is a key parameter in the validation of the assay. scielo.br The concentration of reducing sugar in the unknown samples can then be determined by interpolating their absorbance values on this standard curve. slideshare.netscribd.com The table below shows a hypothetical dataset for the generation of a standard curve.

Glucose Concentration (mg/mL)Absorbance at 540 nm (Average)
0.0 (Blank)0.000
0.20.250
0.40.500
0.60.750
0.81.000
1.01.250

Miniaturization and Automation of the DNS Assay for High-Throughput Screening

The evolution of drug discovery and biotechnological research has necessitated the development of high-throughput screening (HTS) methodologies to analyze vast numbers of samples efficiently. gbo.com Assay miniaturization is a key strategy in HTS, offering significant advantages by reducing the consumption of valuable reagents, expensive consumables, and limited samples without compromising data quality. gbo.comgbo.com This transition from traditional formats, such as 96-well plates, to higher-density 1536- or even 9600-well plates allows researchers to maximize returns from screening campaigns. gbo.comresearchsolutions.comyoutube.com

Key drivers for the miniaturization and automation of assays like the DNS method include:

Cost and Sample Reduction: Smaller assay volumes directly translate to lower costs for reagents and allow for more extensive testing when sample material is scarce. gbo.comgbo.com

Increased Throughput: Automation and higher-density formats enable a significant increase in the number of compounds that can be screened in a given timeframe, accelerating research timelines. gbo.comyoutube.com

Improved Data Quality: Miniaturization can lead to enhanced data quality by allowing for more controls and replicates on each plate, which improves the statistical reliability of the results. gbo.com Automated liquid handling systems also reduce the risk of human error. gbo.com

While the DNS assay is adaptable to HTS formats, its implementation requires careful optimization to maintain robustness and sensitivity at smaller volumes. The integration of automated liquid handlers and plate readers is crucial for achieving the high throughput necessary for large-scale screening campaigns, such as those used in enzyme inhibitor discovery or the characterization of extensive enzyme libraries. youtube.comscilit.com

Comparative Methodological Assessments in Research Settings

The suitability of the DNS assay is highly dependent on the specific research context, and its performance has been extensively compared with other established methods for quantifying reducing sugars.

The Nelson-Somogyi (NS) assay is another widely used method for measuring reducing sugars. semanticscholar.orgnih.govresearchgate.net Comparative studies have revealed significant differences in the activity values obtained with the DNS and NS methods, particularly for different types of carbohydrases.

When measuring cellulase (B1617823) activity against carboxymethylcellulose (CMC), the DNS assay consistently yields activity values that are typically 40-50% higher than those obtained with the NS assay. semanticscholar.orgnih.govresearchgate.netnih.gov However, this discrepancy becomes far more pronounced for other carbohydrases. For enzymes like xylanase, β-mannanase, and β-glucanase, the DNS assay can overestimate activity by a factor of 3- to 13-fold compared to the NS method. semanticscholar.orgnih.govresearchgate.netnih.gov This overestimation is attributed to the DNS reagent's reactivity with oligosaccharides, which does not provide a stoichiometric relationship with the actual number of cleaved glycosidic bonds. nih.govnih.gov In contrast, the NS assay provides an equivalent color response with equimolar amounts of various xylo-oligosaccharides, making it a more accurate measure of the number of glycosidic bonds cleaved by enzymes like endo-xylanase. nih.gov For this reason, the NS assay is often preferred for measuring the activities of carbohydrases other than cellulases. semanticscholar.orgnih.govresearchgate.net

EnzymeSubstrateActivity Ratio (DNS/NS)
CellulaseCarboxymethylcellulose (CMC)1.2 - 1.7
XylanaseBirchwood Glucuronoxylan~6.0
β-GlucanaseBarley β-Glucan3.0 - 13.0
β-MannanaseGalactomannan3.0 - 13.0

In the context of enzyme inhibition studies, particularly for α-amylase, the DNS assay has been compared to direct chromogenic assays that utilize substrates like 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNPG3). nih.govnih.govmdpi.com Research demonstrates that direct chromogenic methods offer superior performance, especially when dealing with pigmented samples like anthocyanin-rich extracts, which can interfere with the colorimetric endpoint of the DNS assay. nih.govnih.govmdpi.com

The direct chromogenic assay has shown a 5 to 10-fold higher sensitivity in determining α-amylase inhibition compared to the DNS method. nih.govnih.govmdpi.com This increased sensitivity is reflected in the significantly lower IC₅₀ values (the concentration of an inhibitor required to reduce enzyme activity by 50%) obtained with the chromogenic assay. For example, the IC₅₀ value for the well-known inhibitor acarbose (B1664774) was found to be 3.72 µg/mL with the chromogenic assay, compared to 37.6 µg/mL with the DNS assay. nih.govnih.gov Similar results were observed for purified anthocyanins from blackcurrant, with IC₅₀ values of 35.0 µg/mL (chromogenic) versus 227.4 µg/mL (DNS). nih.govnih.gov The chromogenic assay's ease of use, speed, and reproducibility make it more suitable for HTS of potential enzyme inhibitors. nih.govnih.govmdpi.com

InhibitorDNS Assay IC₅₀ (µg/mL)Chromogenic Assay IC₅₀ (µg/mL)
Acarbose37.63.72
Purified Blackcurrant Anthocyanins227.435.0

The choice of an analytical method hinges on its sensitivity, specificity, and robustness for the intended application.

Sensitivity: The DNS assay is known to be less sensitive than other methods. It is approximately 10 times less sensitive than the Nelson-Somogyi assay. nih.gov Its sensitivity is also significantly lower than that of direct chromogenic assays in enzyme inhibition studies, as evidenced by the higher IC₅₀ values it produces. nih.govnih.govmdpi.com

Specificity: The specificity of the DNS assay can be a significant limitation. The assay tests for the presence of a free carbonyl group, meaning it can react with other non-sugar reducing compounds that may be present in a sample. nih.govresearchgate.net For instance, furfural (B47365) and 5-hydroxymethylfurfural (B1680220), which are common byproducts of lignocellulosic biomass pretreatment, can react with the DNS reagent and lead to a substantial overestimation of reducing sugar content. nih.gov Furthermore, sample pigmentation can interfere with the absorbance reading, compromising accuracy. nih.govnih.gov

Robustness: Despite its limitations, the DNS assay is considered robust for specific applications. The International Union of Pure and Applied Chemistry (IUPAC) commission on biotechnology has recommended it for measuring standard cellulase activities. nih.gov Its simplicity and the stability of the reagent contribute to its widespread and continued use, particularly in contexts where high precision is not paramount or when comparing results within the same experimental framework. researchgate.netsrce.hr

Diverse Research Applications of the DNS Assay

The DNS assay remains a valuable tool for determining the activity of a wide range of carbohydrases by measuring the release of reducing sugars from a polysaccharide substrate.

The DNS method is frequently applied to characterize and quantify the activity of numerous enzymes critical to industrial and research processes:

Cellulase: This is one of the most common applications, where the assay measures the release of reducing sugars from substrates like filter paper or carboxymethylcellulose (CMC). semanticscholar.orgnih.govresearchgate.net

Alpha-Amylase: The assay is used to measure the enzymatic hydrolysis of starch into reducing sugars, although it may be less accurate than other methods for inhibitor screening. researchgate.netgoogle.com

Xylanase: Xylanase activity is determined by quantifying the xylose released from xylan-containing substrates like birchwood or beechwood xylan (B1165943). researchgate.netsrce.hrptfos.hrumrah.ac.id However, as noted, the DNS assay tends to significantly overestimate this activity compared to the NS method. semanticscholar.orgnih.govresearchgate.net

Beta-Glucanase and Beta-Mannanase: The activities of these enzymes are also assessed by measuring the reducing sugars liberated from their respective polysaccharide substrates, though with the same caveats regarding potential overestimation. semanticscholar.orgnih.govresearchgate.net

Despite the availability of more sensitive and specific methods, the simplicity and low cost of the DNS assay ensure its continued use in various fields, including biofuel research, food technology, and fundamental enzymology. nih.govumrah.ac.id

Monitoring of Polymer Hydrolysis Reactions (e.g., Chitosan Hydrolysis)

The DNSA assay is a frequently used method for monitoring the hydrolysis of complex carbohydrate polymers like chitosan. iqstorm.ro Chitosan, a derivative of chitin, is a polysaccharide composed of D-glucosamine and N-acetyl-D-glucosamine units. frontiersin.org Its hydrolysis, either by enzymatic or acidic methods, breaks the polymer chain into smaller fragments and, eventually, into its monomeric units, which are reducing sugars. iqstorm.ro

By periodically taking samples from the hydrolysis reaction and measuring the concentration of released reducing sugars with the DNSA reagent, researchers can effectively track the reaction's progress over time. iqstorm.rofrontiersin.org The increase in absorbance at 540 nm corresponds to the liberation of reducing ends, providing a quantitative measure of the extent of polymer degradation. This method is crucial for optimizing hydrolysis conditions, such as temperature, pH, and enzyme concentration, to achieve desired products like chitosan oligosaccharides, which have numerous applications in agriculture, medicine, and biotechnology. iqstorm.rofrontiersin.org

One of the main challenges with the traditional DNS method is the heating step, which typically requires boiling in glass test tubes. iqstorm.ro Modern adaptations have miniaturized the assay for use in microtiter plates, allowing for high-throughput analysis, though this requires careful management of heating to prevent evaporation. iqstorm.ro

Table 1: Monitoring Chitosan Hydrolysis with DNSA

Illustrative data showing the application of the DNSA method to monitor the enzymatic hydrolysis of a 0.5% (w/v) colloidal chitosan solution by a recombinant chitosanase (SlCsn46). The amount of reducing sugar released is measured over time.

Reaction Time (minutes)Reducing Sugar Released (μmol/mL)Absorbance at 540 nm (A.U.)
00.000.050
100.850.215
201.650.380
302.300.525
603.500.790
1204.100.920

Data adapted from typical chitosanase activity assays as described in related literature. frontiersin.org

Assessment of Reducing Sugar Release from Biomass Pretreatment

In the pursuit of sustainable energy, lignocellulosic biomass (e.g., agricultural waste, wood) is a key feedstock for producing biofuels like bioethanol. The conversion process involves a pretreatment step to break down the complex structure of lignocellulose, followed by enzymatic or chemical hydrolysis to release fermentable sugars (primarily glucose and xylose). researchgate.netsci-hub.se

The DNSA assay is a cornerstone analytical technique for evaluating the effectiveness of various biomass pretreatment strategies. sci-hub.secabidigitallibrary.org It provides a rapid and cost-effective way to quantify the total reducing sugars liberated from cellulose and hemicellulose. sci-hub.senih.gov Researchers use this method to compare different pretreatment conditions (e.g., acid, alkaline, steam explosion) and to screen for highly efficient cellulase and xylanase enzymes. sci-hub.sersc.orgsrce.hr While highly effective, it's important to note that the DNS assay can be susceptible to interference from other compounds present in biomass hydrolysates, such as furfural and 5-hydroxymethylfurfural, which can also react with DNSA and lead to an overestimation of sugar content. nih.gov

Optimized protocols for the DNSA assay, often adapted for 96-well microplates, enhance throughput and precision, allowing for the rapid screening of numerous samples, which is essential for biorefinery research. sci-hub.secabidigitallibrary.orgyork.ac.uk

Table 2: Reducing Sugar Yield from Pretreated Wheat Straw

Comparison of reducing sugar concentrations in hydrolysates from steam-exploded wheat straw, analyzed using an optimized DNSA method. Higher steam explosion temperatures generally lead to greater sugar release.

Pretreatment Condition (Steam Explosion Temp.)Reducing Sugar Concentration (g/L)Hydrolysis Efficiency (%)
Control (No Pretreatment)4.5 ± 0.38.2
200 °C for 10 min35.2 ± 1.164.0
210 °C for 10 min42.8 ± 1.577.8
220 °C for 10 min48.1 ± 1.387.5

Representative data based on studies analyzing enzymatically saccharified, steam-exploded wheat straw. sci-hub.secabidigitallibrary.org

Spectrophotometric Determination of Specific Organic Molecules (e.g., Ampicillin)

Beyond its primary use for sugar analysis, 3,5-dinitrosalicylic acid also serves as a reagent in the spectrophotometric determination of certain pharmaceutical compounds, such as the antibiotic ampicillin. sigmaaldrich.com This application relies on a chemical reaction where DNSA, or a derivative, interacts with the drug molecule to form a colored complex that can be quantified.

For ampicillin, methods have been developed that involve its reaction with DNSA under specific conditions to produce a chromogen. The absorbance of this colored product is then measured at a specific wavelength (λmax) to determine the concentration of ampicillin in a sample. This provides a simple and accessible alternative to more complex and expensive techniques like high-performance liquid chromatography (HPLC). nih.govmedicopublication.com Such spectrophotometric methods are valuable for quality control in pharmaceutical manufacturing, allowing for the routine assay of drug content in bulk and dosage forms.

Table 3: Analytical Parameters for Ampicillin Determination using DNSA

Key performance characteristics of a spectrophotometric method for quantifying ampicillin using 3,5-dinitrosalicylic acid.

ParameterValue
Wavelength of Maximum Absorbance (λmax)400 nm
Linearity Range50 - 300 µg/mL
Correlation Coefficient (r²)0.9998
Limit of Detection (LOD)0.31 µg/mL
ApplicationBulk drug, Capsules, Injections

Data compiled from studies on the spectrophotometric analysis of ampicillin. nih.govmedicopublication.com

Studies on Membrane Integrity and Permeability (e.g., Quantification of Sugar Leakage)

The integrity of the cell membrane is vital for cellular function, and its disruption is a key mechanism of action for many antimicrobial agents. 3,5-Dinitrosalicylic acid can be used as an indirect tool to assess membrane damage by quantifying the leakage of intracellular components, specifically reducing sugars, from the cytoplasm into the surrounding medium. sigmaaldrich.com

When a cell's membrane is compromised by an antimicrobial compound (e.g., plant extracts, nanoparticles), its permeability increases, leading to the efflux of small molecules, including sugars like glucose. By collecting the extracellular fluid and analyzing it with the DNSA reagent, researchers can measure the amount of leaked reducing sugars. An increase in sugar concentration in the supernatant, compared to untreated control cells, indicates a loss of membrane integrity. This assay provides quantitative data to evaluate the membrane-disrupting potential of novel antimicrobial candidates.

Table 4: Sugar Leakage from Bacterial Cells After Treatment

Quantification of reducing sugar leakage from Staphylococcus aureus after exposure to a membrane-disrupting agent, as measured by the DNSA method.

Treatment ConditionIncubation Time (minutes)Extracellular Reducing Sugar (µg/mL)
Control (Untreated)6012.5
Antimicrobial Agent (e.g., Plant Extract at IC50)3045.8
Antimicrobial Agent (e.g., Plant Extract at IC50)6078.2
Antimicrobial Agent (e.g., Plant Extract at IC50)120115.4

Illustrative data based on methodologies for assessing membrane integrity via leakage assays. nih.gov

Emerging Research Directions and Future Perspectives for 3,5 Dinitrosalicylic Acid

Integration of 3,5-Dinitrosalicylic Acid in Advanced Sensing Platforms

The utility of 3,5-Dinitrosalicylic acid in analytics is evolving far beyond its original application. Initially, its primary role was in the DNS assay, a colorimetric method for detecting reducing sugars. This assay is based on the reduction of the yellow DNSA molecule to the orange-red 3-amino-5-nitrosalicylic acid in the presence of a reducing sugar under alkaline conditions. sigmaaldrich.comsrce.hrksu.edu.sa While foundational, this method's application in complex samples is often hampered by a lack of specificity. wikipedia.org

Modern research is now integrating DNSA into more advanced sensing platforms to enhance sensitivity and selectivity. A significant area of development is in fluorescence-based sensing. In one innovative approach, pyrenesulfonamide-functionalized inorganic/organic hybrid Fe₃O₄@SiO₂ nanoparticles have been engineered for the selective and sensitive detection of DNSA itself. Current time information in Bangalore, IN.ignited.in These nanosensors operate on a "switch-off" mechanism, where the fluorescence intensity of pyrene (B120774) is quenched upon interaction with DNSA, enabling a very low detection limit of 10 nM. Current time information in Bangalore, IN.ignited.in Similarly, pyrene-appended imidazolium (B1220033) probes have been synthesized, which also exhibit fluorescence quenching in the presence of DNSA, with detection possible on a simple paper strip at micromolar concentrations. sciencemadness.org

Beyond fluorescence, DNSA is being incorporated into other advanced analytical systems. Thio-functionalized resins embedded with gold nanoparticles utilize the catalytic reduction of DNSA as a model reaction, which can be monitored spectroscopically, hinting at its potential use in catalytic sensing systems. researchgate.net In the realm of electrochemistry, while DNSA itself may not be directly electro-active at standard carbon electrodes, it has been successfully detected using flow injection analysis with electrochemical detection, a technique capable of analyzing various salicylates. nih.govmdpi.commdpi.com Furthermore, molecularly imprinted polymers (MIPs) designed specifically for DNSA are being developed as highly selective fluorescent probes for determining α-amylase activity, offering higher accuracy and precision than traditional colorimetric methods by minimizing matrix effects. researchgate.netnih.gov

These advancements signify a paradigm shift from using DNSA as a mere reagent to leveraging its unique chemical properties as a target or a critical component in sophisticated sensing technologies.

Sensing Platform Analyte/Target Principle Detection Limit Reference(s)
Colorimetric AssayReducing SugarsReduction of DNSANot specified sigmaaldrich.comsrce.hr
Fluorescent Nanosensor3,5-Dinitrosalicylic AcidFluorescence Quenching10 nM Current time information in Bangalore, IN.ignited.in
Fluorescent Probe3,5-Dinitrosalicylic AcidFluorescence Quenching1 µM sciencemadness.org
Molecularly Imprinted Polymerα-Amylase Activity (via DNSA)Fluorescence QuenchingNot specified researchgate.netnih.gov
Electrochemical DetectionSalicylates (including DNSA)Flow Injection AnalysisFemtomole units nih.govmdpi.commdpi.com

Further Development of Computational Models for Predictive Chemistry

Computational chemistry is becoming an indispensable tool for unlocking the full potential of molecules like 3,5-Dinitrosalicylic acid. By employing sophisticated theoretical models, researchers can predict molecular behavior, reactivity, and properties, thereby guiding experimental work and accelerating discovery. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been central to building a deeper understanding of DNSA at the electronic level.

Comprehensive computational studies have been performed to determine the most stable conformational structures of the DNSA molecule. researchgate.net These analyses are crucial as the molecule's conformation dictates its reactivity and interaction with other species. Using DFT with the 6-31G(d,p) basis set, the total energy of various possible conformers has been calculated to identify the most stable geometric arrangement. researchgate.net Furthermore, these models provide detailed insights into the molecule's vibrational spectra (FT-IR and FT-Raman), which are then corroborated with experimental data to validate the computational approach. researchgate.netcymitquimica.com

Natural Bond Orbital (NBO) analysis, another powerful computational technique, has been used to investigate the electronic structure of DNSA. researchgate.net This method provides information on charge distribution, intramolecular interactions, and the formation of hydrogen bonds, which are critical for understanding its role in molecular assemblies and its behavior as a proton donor in forming salts and co-crystals. researchgate.netchemimpex.com For instance, NBO analysis has provided evidence for the formation of DNSA dimers through inter- and intramolecular hydrogen bonding. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) analysis helps in predicting the chemical reactivity and kinetic stability of DNSA. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter that influences the molecule's electronic properties and its ability to participate in charge-transfer interactions. researchgate.net DFT has been employed to study the charge transfer complex between DNSA and other molecules, such as o-phenylenediamine, revealing that DNSA acts as an electron acceptor. Current time information in Bangalore, IN.nih.gov This predictive capability is vital for designing new materials and understanding reaction mechanisms. Additionally, computational models like the Apelblat and Wilson equations are used to mathematically describe and predict the solubility of DNSA in various pure solvents, which is fundamental data for its application in synthesis and purification processes. nih.gov

Computational Method Property/Application Investigated Key Findings Reference(s)
Density Functional Theory (DFT)Conformational stability, molecular structure, vibrational spectraIdentification of the most stable conformer (C6); validation of experimental IR/Raman spectra. researchgate.net
Natural Bond Orbital (NBO)Electron density transfer, hydrogen bonding, molecular interactionsEvidence for dimer formation; analysis of inter- and intramolecular hydrogen bonds. researchgate.net
Time-Dependent DFT (TD-DFT)Electronic transitions, charge transfer complexesCalculation of energy and oscillator strength; analysis of charge delocalization from a donor molecule to DNSA. Current time information in Bangalore, IN.nih.govresearchgate.net
Linear Solvation Energy RelationshipSolvent-solute interactionsExamination of interactions governing solubility in different solvents. nih.gov
Apelblat, Wilson, NRTL ModelsSolubility predictionMathematical correlation of DNSA solubility in various pure solvents with high accuracy. nih.gov

Exploration of Novel Synthetic Applications Beyond Current Paradigms

While historically known as an analytical reagent, 3,5-Dinitrosalicylic acid is emerging as a versatile and valuable building block in organic synthesis. Its unique structure, featuring a carboxylic acid, a hydroxyl group, and two electron-withdrawing nitro groups, provides multiple reactive sites for constructing complex molecules. This is leading to novel synthetic pathways that extend far beyond its traditional application.

A significant area of exploration is the use of DNSA as a precursor for synthesizing a wide range of heterocyclic compounds, which are scaffolds of immense importance in medicinal chemistry and materials science. Research has demonstrated that DNSA can be reacted with thiosemicarbazide (B42300) to form a thiadiazole derivative. ignited.inresearchgate.net This thiadiazole can then serve as an intermediate for creating a variety of other heterocycles, including β-lactams, thiazolidines, imidazolidines, tetrazoles, and oxazepines, through reactions with reagents like chloroacetylchloride and thioglycolic acid. ignited.inresearchgate.net

Beyond these multi-step syntheses, DNSA is also employed in more direct synthetic transformations. It has been used as a reagent for the efficient preparation of oxazolines from amino alcohols. sigmaaldrich.comchemicalbook.com In another novel application, DNSA was used to synthesize 3,5-dinitrosalicylic acid, 5-nitrofurfurylidene hydrazide, a new chemical entity investigated for its potential therapeutic properties. google.com These applications highlight the utility of the carboxylic acid and other functional groups on the DNSA ring as handles for chemical modification. The reactivity of DNSA makes it an important intermediate for producing various organic chemicals, including pharmaceuticals and dyes. chemicalbook.com

The ability of DNSA to readily form salts and co-crystals is also being leveraged in pharmaceutical science. It has been successfully used as a co-crystal former with the antiepileptic drug levetiracetam (B1674943). cambridge.org The formation of this co-crystal, facilitated by hydrogen bonding, alters the solid-state properties of the drug, which can have implications for its stability and bioavailability. cambridge.org This demonstrates a strategic synthetic application of DNSA in the field of crystal engineering to enhance the properties of active pharmaceutical ingredients.

Potential Roles of 3,5-Dinitrosalicylic Acid in Functional Materials Science

The distinct chemical characteristics of 3,5-Dinitrosalicylic acid are being harnessed to create advanced functional materials with tailored properties. Its aromatic structure, coupled with its acidic and nitro functionalities, allows it to act as a crucial component in the design of polymers, coordination complexes, and other sophisticated material systems.

In the field of conducting polymers, DNSA has been utilized as a dopant acid in the template-free synthesis of self-assembled polyaniline (PANI) nanorods. researchgate.net The presence of DNSA during the polymerization of aniline (B41778) influences the morphology, molecular weight, and ultimately the electrical conductivity of the resulting PANI nanostructures. researchgate.net Carbon materials derived from PANI doped with DNSA have also been investigated for their charge storage capabilities, indicating a potential role in energy storage devices. researchgate.net

DNSA is also proving to be a critical molecule in the development of functional porous materials. Researchers have synthesized conjugated hypercrosslinked polymers (HCPs) that are molecularly imprinted with DNSA. researchgate.netnih.gov These materials possess high surface areas and exhibit fluorescence that is selectively quenched by DNSA. This property allows them to function as highly sensitive and selective probes, for example, in the determination of α-amylase activity, showcasing an application in advanced diagnostics. researchgate.netnih.gov

Furthermore, the ability of DNSA to participate in coordination chemistry is opening avenues in the construction of metal-organic frameworks (MOFs) and coordination polymers. It has been used as an organic linker in the synthesis of co-crystals and coordination compounds. iucr.org For instance, it has been used to form coordination polymers with copper and flexible bis(triazole) ligands, and to create co-crystals with other organic molecules where proton transfer from the carboxylic acid of DNSA plays a key role in the final structure. researchgate.netiucr.org The formation of these ordered structures is critical for developing materials with specific properties, such as luminescence or catalysis. acs.org The complexation of DNSA with metal ions like Co(II) has also been studied, yielding complexes with enhanced electrical conductance and potential biological activities. chemrj.org

Material Type Role of 3,5-Dinitrosalicylic Acid Resulting Property/Application Reference(s)
Conducting Polymers (Polyaniline)Dopant Acid / TemplateControl of nanostructure morphology and conductivity; charge storage. researchgate.net
Molecularly Imprinted Polymers (MIPs)Template MoleculeCreates selective binding sites for fluorescent sensing of DNSA and related enzyme activity. researchgate.netnih.gov
Co-crystals / Pharmaceutical MaterialsCo-formerModifies solid-state properties of active pharmaceutical ingredients (e.g., levetiracetam). cambridge.org
Coordination Polymers / MOFsOrganic Linker / LigandForms extended structures with metal ions, leading to materials with potential luminescent or catalytic properties. researchgate.netiucr.orgacs.org
Metal ComplexesLigandForms complexes with metal ions (e.g., Co(II)) with enhanced molar conductance. chemrj.org

Unexplored Interactions in Complex Biochemical Systems and Analytical Challenges

Despite its long history of use, the interactions of 3,5-Dinitrosalicylic acid within complex biological systems are not fully understood, and its application presents significant analytical challenges. The classic DNS assay for reducing sugars, while simple, is notoriously prone to interference, which complicates its use in intricate biological and food matrices. mdpi.comsrce.hr

The primary analytical challenge stems from the assay's lack of specificity. The fundamental reaction involves the reduction of DNSA's nitro group, a reaction not exclusive to reducing sugars. wikipedia.org A wide array of compounds commonly present in biological samples can also act as reducing agents, leading to overestimated sugar concentrations. For instance, studies have shown significant interference from furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (5-HMF), which are degradation products of sugars often found in pretreated lignocellulosic biomass. researchgate.netnih.gov The presence of these furans can lead to a reading that is 68% higher than the actual sugar content. nih.gov

Furthermore, other biomolecules can interfere with the assay. Certain amino acids, such as tryptophan and cysteine, as well as compounds with reducing potential like polyphenols and ascorbic acid, can react with the DNS reagent, causing false positive results. srce.hrmdpi.comsrce.hr The composition of the buffer itself can be a source of variability; salts like calcium chloride may enhance the color development, while chelating agents such as EDTA can have an inhibitory effect. srce.hrsrce.hr This matrix effect is a major hurdle, particularly when analyzing pigmented samples like fruit extracts, where intrinsic sugars and colored compounds like anthocyanins can both interfere. mdpi.com

These known interferences point to a landscape of unexplored or poorly characterized chemical interactions. The reaction of DNSA with various cellular components beyond simple sugars is an area ripe for investigation. Understanding these side reactions is crucial not only for improving the accuracy of the DNS assay—perhaps through sample pretreatment steps like solid-phase extraction mdpi.com—but also for potentially discovering new biochemical interactions and applications for DNSA and its derivatives. The complexity of biological matrices necessitates the development of more robust analytical methods or a more profound understanding of the complete reactivity profile of DNSA to ensure accurate and reliable measurements. nih.govmdpi.com

Q & A

Q. How can researchers ensure compliance with evolving chemical safety regulations when publishing studies on this compound?

  • Methodological Answer : Regularly consult TSCA and REACH databases for updates. Disclose all hazard classifications (e.g., GHS codes) in manuscripts and include SDS data for synthesis protocols. For international collaborations, align with the strictest regulatory framework among participating countries .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.